molecular formula C15H19N3OS B1683990 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one CAS No. 684276-17-3

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

Cat. No.: B1683990
CAS No.: 684276-17-3
M. Wt: 289.4 g/mol
InChI Key: QEAAIHDHSHTGMZ-UHFFFAOYSA-N
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Description

L-2286 is a novel poly (ADP-ribose) polymerase (PARP) inhibitor. It has shown significant protective effects against ischemia-reperfusion-induced myocardial injury in experimental models. L-2286 facilitates the activation of Akt, extracellular signal-regulated kinase, and p38-mitogen-activated protein kinase in both isolated hearts and in vivo cardiac injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2286 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of L-2286 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

L-2286 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-2286 has a wide range of scientific research applications, including:

Mechanism of Action

L-2286 exerts its effects by inhibiting poly (ADP-ribose) polymerase, an enzyme involved in DNA repair and cellular stress responses. By inhibiting this enzyme, L-2286 prevents the repair of damaged DNA, leading to cell death in rapidly dividing cells, such as cancer cells. The compound also activates signaling pathways involving Akt, extracellular signal-regulated kinase, and p38-mitogen-activated protein kinase, which contribute to its protective effects in cardiac injury .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-2286

L-2286 is unique due to its specific activation of signaling pathways such as Akt, extracellular signal-regulated kinase, and p38-mitogen-activated protein kinase, which are not prominently activated by other poly (ADP-ribose) polymerase inhibitors. This unique mechanism contributes to its significant protective effects against ischemia-reperfusion-induced myocardial injury .

Properties

IUPAC Name

2-(2-piperidin-1-ylethylsulfanyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAAIHDHSHTGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469744
Record name 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684276-17-3
Record name L-2286
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684276173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-2286
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH677T32NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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